molecular formula C21H18N2O4 B2652245 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2138353-88-3

3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2652245
CAS No.: 2138353-88-3
M. Wt: 362.385
InChI Key: FPDZCXPHBLZNKY-UHFFFAOYSA-N
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Description

3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative featuring two functional groups at the 3-position: a cyano (-CN) group and a carboxylic acid (-COOH). The 1-position is protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its base-labile nature . The cyano group introduces steric and electronic effects that may influence peptide backbone rigidity, hydrogen bonding, and solubility.

Properties

IUPAC Name

3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDZCXPHBLZNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Fmoc-L-proline has the following molecular characteristics:

  • Molecular Formula : C21H18N2O4
  • Molecular Weight : 362.385 g/mol
  • IUPAC Name : 3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
  • CAS Number : 2138353-88-3

The compound features a pyrrolidine ring with a cyano group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its reactivity and stability in various chemical reactions.

Peptide Synthesis

Fmoc-L-proline is extensively utilized in peptide synthesis as a building block. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides through solid-phase synthesis techniques. This method is particularly advantageous for synthesizing complex peptides with multiple functional groups.

Medicinal Chemistry

In medicinal chemistry, Fmoc-L-proline serves as an intermediate in the synthesis of bioactive compounds. Its structural features enable modifications that can enhance biological activity or selectivity toward specific targets. For example, derivatives of Fmoc-L-proline have been explored for their potential as inhibitors in various enzymatic pathways, showcasing its importance in drug development.

Biological Studies

The compound is also employed in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it suitable for studying the conformational dynamics of proteins and their interactions with ligands or substrates.

Material Science

Fmoc-L-proline has applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its incorporation into polymer matrices can impart specific properties such as increased mechanical strength or enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Purity Storage Conditions Key Evidence
3-Cyano-1-Fmoc-pyrrolidine-3-carboxylic acid (Target) -CN, -COOH Not explicitly listed (inferred: ~C₂₁H₁₇N₂O₅) ~395.38* N/A N/A -
1-Fmoc-pyrrolidine-3-carboxylic acid -COOH C₂₀H₁₉NO₄ 337.37 >95% (HPLC) +4°C
3-Benzyl-1-Fmoc-pyrrolidine-3-carboxylic acid -Benzyl, -COOH C₂₇H₂₅NO₄ 427.49 N/A N/A
(S)-3-((Fmoc-amino)-1-(pent-4-en-1-yloxycarbonyl)pyrrolidine-3-carboxylic acid -NH-Fmoc, -COO-pentenyl C₂₆H₂₈N₂O₆ 464.50 >95% (Lot-specific) 2-8°C
3-((Fmoc-amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid -NH-Fmoc, -COO-t-Bu C₂₅H₂₈N₂O₆ 452.50 N/A 2-8°C

*Estimated based on analogs (e.g., adding -CN to ’s compound).

Key Observations:

Functional Group Diversity: The cyano group in the target compound contrasts with bulkier substituents like benzyl () or dual-protected amino groups (). Compounds with dual protection (e.g., Fmoc and tert-butoxycarbonyl in ) enable orthogonal deprotection strategies in multi-step syntheses.

Purity and Storage: Fmoc-pyrrolidine-3-carboxylic acid derivatives typically exhibit high purity (>95%, HPLC), as seen in and . The cyano analog’s stability may require similar storage at 2-8°C to prevent Fmoc cleavage .

Synthetic Utility :

  • The target compound’s -CN group could stabilize transition states in peptide coupling reactions or modulate peptide conformation, akin to trifluoromethyl groups in analogs like rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid ().

Spectroscopic and Analytical Data

While direct spectral data for the target compound are absent, analogs provide benchmarks:

  • FTIR : reports ν(C=O) at 1675 cm⁻¹ for a trifluoromethyl-substituted pyrrolidine, suggesting similar carbonyl stretching for the target compound .
  • Mass Spectrometry: APCI-MS data for analogs (e.g., m/z 466 in ) align with expected molecular weights, supporting reliable characterization of the cyano derivative .

Biological Activity

3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-L-proline, is a derivative of the amino acid proline. This compound has garnered attention due to its unique structural properties and its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula: C21H18N2O4
  • Molecular Weight: 362.385 g/mol
  • CAS Number: 2138353-88-3
  • IUPAC Name: 3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Biological Activity Overview

Fmoc-L-proline exhibits several biological activities, primarily due to its role as a building block in peptide synthesis and its interactions with various biological targets. The following sections summarize key findings related to its biological activity.

The compound's mechanism of action involves:

  • Inhibition of Enzymatic Activity: Fmoc-L-proline has been studied for its potential to inhibit enzymes such as arginase, which plays a critical role in the urea cycle and nitric oxide synthesis. Inhibitors of arginase can have therapeutic implications for conditions like hypertension and cancer .
  • Modulation of Protein Interactions: The fluorenylmethoxycarbonyl (Fmoc) group provides steric hindrance that can influence protein folding and interactions, potentially affecting signaling pathways and cellular responses.

Case Studies

  • Arginase Inhibition:
    • A study demonstrated that derivatives of pyrrolidine, including Fmoc-L-proline analogs, exhibited significant inhibition against arginase I and II with IC50 values in the nanomolar range. This suggests potential therapeutic applications in diseases where arginine metabolism is disrupted .
  • Peptide Synthesis:
    • Fmoc-L-proline is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific sequences that can exhibit desired biological activities. The incorporation of this amino acid can enhance the stability and bioactivity of synthesized peptides.

Research Findings Table

Study FocusFindingsReference
Arginase InhibitionIC50 values of 1.3 nM (arginase I)
Peptide Synthesis EfficiencyEnhanced stability in SPPS with Fmoc derivatives
Protein Interaction ModulationInfluences protein folding and signaling pathways

Applications in Research

Fmoc-L-proline is utilized in various research applications:

  • Medicinal Chemistry: As a building block for synthesizing bioactive peptides.
  • Biochemical Studies: Investigating enzyme mechanisms and protein interactions.
  • Drug Development: Potential lead compound for developing arginase inhibitors.

Toxicity and Safety

While Fmoc-L-proline is primarily intended for research purposes, safety assessments indicate that it should be handled with care due to potential toxicity in high concentrations or improper handling during synthesis. Standard laboratory safety protocols should be followed.

Current State of Research

Research on Fmoc-L-proline is ongoing, focusing on optimizing its synthesis and exploring new derivatives with enhanced biological activities. The compound's role as a peptide building block continues to be a significant area of interest, particularly in drug design strategies targeting metabolic disorders.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Temperature−20°CReduces racemization
SolventAnhydrous DMF/THFEnhances reaction efficiency
Purification MethodPrep-HPLC (C18)Purity >98%

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Confirm stereochemistry via 1^1H and 13^13C NMR. The cyano group (δ ~110-120 ppm in 13^13C) and Fmoc aromatic protons (δ 7.2-7.8 ppm in 1^1H) are critical markers .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 395.14) validates molecular weight .
  • Chiral HPLC : Use a Chiralpak® IA column to resolve enantiomers, ensuring stereochemical homogeneity .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylate degradation .
  • Light Sensitivity : Protect from UV exposure by using amber vials, as the fluorenyl group is light-sensitive .

Advanced: How can stereochemical integrity be maintained during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:
The 3-cyano substituent may induce steric hindrance, increasing epimerization risk during coupling. Mitigation strategies include:

  • Coupling Reagents : Use HATU/Oxyma Pure instead of DIC/HOBt to reduce base-induced racemization .
  • Monitoring : Perform Kaiser tests after each coupling step and validate via MALDI-TOF MS .
  • Computational Modeling : Pre-screen coupling conditions using quantum mechanical calculations (e.g., DFT) to predict epimerization pathways .

Advanced: How does the electron-withdrawing cyano group influence reactivity in peptide backbone modifications?

Methodological Answer:
The cyano group:

  • Steric Effects : Restricts conformational flexibility, favoring β-turn motifs in peptides (validate via circular dichroism) .
  • Electronic Effects : Enhances electrophilicity of the adjacent carbonyl, enabling selective modifications (e.g., thiol-ene click chemistry). Monitor reactivity via 19^{19}F NMR if fluorinated analogs are synthesized .

Q. Table 2: Reactivity Comparison with Non-Cyano Analogs

Reaction TypeCyano-Substituted YieldNon-Cyano Yield
Thiol-ene Addition85%60%
Epimerization Rate8%15%

Advanced: How to resolve contradictions in observed vs. predicted solubility profiles?

Methodological Answer:
Discrepancies often arise from aggregation or polymorph formation. Address via:

Dynamic Light Scattering (DLS) : Detect nano-aggregates in aqueous buffers .

Co-Solvent Screening : Test DMSO/water mixtures (10–30% DMSO) to improve solubility .

Machine Learning : Input experimental data into platforms like ICReDD’s reaction design toolkit to refine solubility predictions .

Advanced: What strategies validate the absence of toxic byproducts in biomedical applications?

Methodological Answer:

  • HPLC-MS/MS : Screen for residual Fmoc-deprotection byproducts (e.g., dibenzofulvene) using MRM (multiple reaction monitoring) mode .
  • Cytotoxicity Assays : Test on HEK293 cells (IC₅₀ > 100 µM acceptable) .
  • Environmental Impact : Follow TCI America’s guidelines for biodegradability testing (OECD 301F) .

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